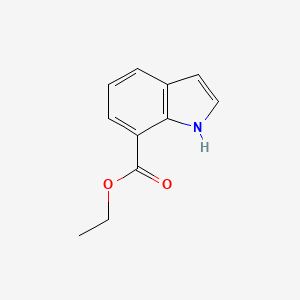

7-Methyl-1H-indazol-5-ol

Vue d'ensemble

Description

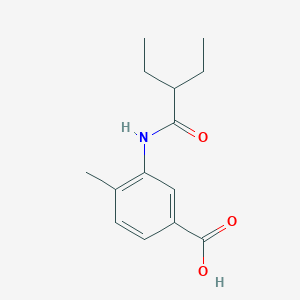

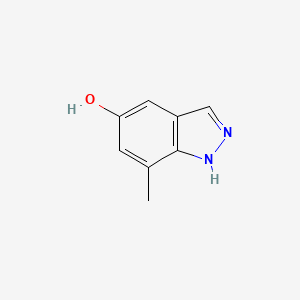

“7-Methyl-1H-indazol-5-ol” is a chemical compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their diverse biological activities and are used in various fields of medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of considerable interest due to their pharmacological importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .

Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . The molecular formula of “7-Methyl-1H-indazol-5-ol” is C8H8N2O .

Chemical Reactions Analysis

Indazole derivatives are known to exhibit a wide range of pharmacological activities, which has led to the development of numerous synthetic approaches to construct these heterocycles . The reactivity of indazoles is greatly influenced by their tautomerism .

Applications De Recherche Scientifique

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It’s a core component of many natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Indazole-containing heterocyclic compounds have shown a wide variety of medicinal applications, including antimicrobial activities . They have been found to have moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anticancer Activity

Indazole derivatives have been studied for their potential as anticancer agents . They can inhibit the growth of cancer cells and have the potential to be used in cancer treatment.

Antidepressant Activity

Indazole-containing compounds have also been used as antidepressants . They can help in managing depression by balancing chemicals in the brain that affect mood and emotions.

Anti-inflammatory Activity

Indazole derivatives have shown anti-inflammatory activities . They can help in reducing inflammation and swelling.

Antibacterial Activity

Indazole-containing compounds have been found to have antibacterial properties . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.

Synthesis of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, making them a valuable resource in drug development .

Orientations Futures

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic approaches to construct these heterocycles with better biological activities . Additionally, more studies are needed to explore the specific mechanisms of action of different indazole derivatives .

Mécanisme D'action

Target of Action

Indazole derivatives, which include 7-methyl-1h-indazol-5-ol, have been found to inhibit enzymes such as monoamine oxidase (mao) and d-amino acid oxidase (daao) . They also have potential inhibitory effects on kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various biological processes, including neurotransmitter metabolism and cell cycle regulation .

Mode of Action

For instance, they can inhibit the activity of enzymes such as MAO and DAAO . They can also regulate kinases like CHK1, CHK2, and h-sgk, which can influence the progression of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The physicochemical properties of indazole derivatives, which would influence their pharmacokinetics, have been studied .

Result of Action

Indazole derivatives have been associated with various biological activities, suggesting that they can have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

7-methyl-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBZFNRZRZEZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629065 | |

| Record name | 7-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478841-61-1 | |

| Record name | 7-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.